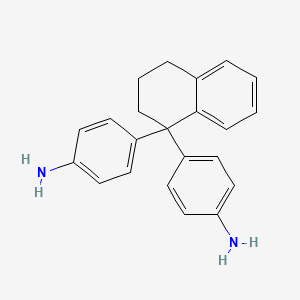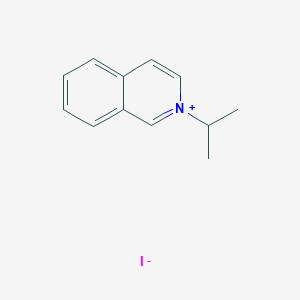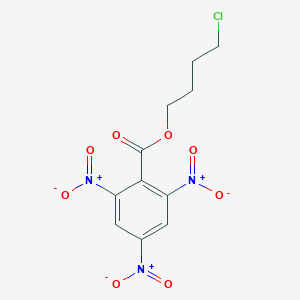
4-Chlorobutyl 2,4,6-trinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C11H12ClN3O6 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with three nitro groups at positions 2, 4, and 6, and an ester linkage to a 4-chlorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with 4-chlorobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobutyl 2,4,6-trinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trinitrobenzoic acid and 4-chlorobutanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Products include 4-azidobutyl 2,4,6-trinitrobenzoate or 4-thiocyanatobutyl 2,4,6-trinitrobenzoate.
Reduction: Products include 4-chlorobutyl 2,4,6-triaminobenzoate.
Hydrolysis: Products include 2,4,6-trinitrobenzoic acid and 4-chlorobutanol.
Aplicaciones Científicas De Investigación
4-Chlorobutyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biomolecules or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, explosives, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorobutyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester linkage and the 4-chlorobutyl group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobutyl benzoate: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4,6-Trinitrobenzoic acid: Lacks the 4-chlorobutyl group, primarily used as an explosive or in the synthesis of other nitro compounds.
4-Chlorobutyl 2,4-dinitrobenzoate: Similar but with only two nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4-Chlorobutyl 2,4,6-trinitrobenzoate is unique due to the presence of both the 4-chlorobutyl group and three nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
115902-61-9 |
|---|---|
Fórmula molecular |
C11H10ClN3O8 |
Peso molecular |
347.66 g/mol |
Nombre IUPAC |
4-chlorobutyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C11H10ClN3O8/c12-3-1-2-4-23-11(16)10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,1-4H2 |
Clave InChI |
LADFCXYSDMMPSP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OCCCCCl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
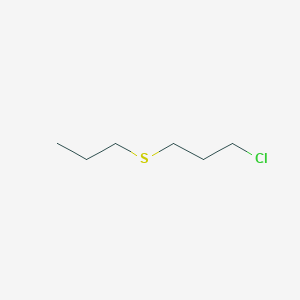
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
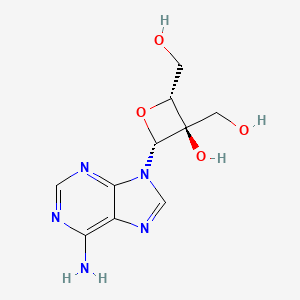

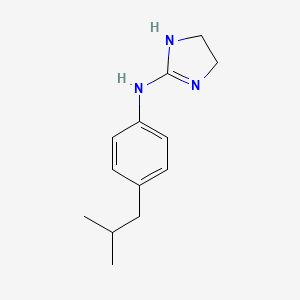
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

